molecular formula C16H19N5O B11655708 N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(3-methylphenyl)amino]methylidene]acetamide

N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(3-methylphenyl)amino]methylidene]acetamide

Cat. No.: B11655708
M. Wt: 297.35 g/mol
InChI Key: KJTLYTRELRDZOA-UHFFFAOYSA-N
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Description

N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(3-methylphenyl)amino]methylidene]acetamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(3-methylphenyl)amino]methylidene]acetamide typically involves the condensation of 4,6-dimethyl-2-aminopyrimidine with 3-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield. The product is then purified using recrystallization techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(3-methylphenyl)amino]methylidene]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(3-methylphenyl)amino]methylidene]acetamide involves the inhibition of specific enzymes. For instance, in medicinal applications, it targets enzymes involved in DNA replication, thereby preventing cancer cell proliferation. In agrochemical applications, it inhibits acetolactate synthase, an enzyme crucial for plant growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(3-methylphenyl)amino]methylidene]acetamide is unique due to its dual functionality in both medicinal and agrochemical applications. Its structural features allow it to interact with multiple biological targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C16H19N5O

Molecular Weight

297.35 g/mol

IUPAC Name

N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(3-methylphenyl)carbamimidoyl]acetamide

InChI

InChI=1S/C16H19N5O/c1-10-6-5-7-14(8-10)20-16(19-13(4)22)21-15-17-11(2)9-12(3)18-15/h5-9H,1-4H3,(H2,17,18,19,20,21,22)

InChI Key

KJTLYTRELRDZOA-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)C

Canonical SMILES

CC1=CC(=CC=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C

solubility

22.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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